5-Cloro-2-metil-6-nitro-1,3-benzoxazol

Descripción general

Descripción

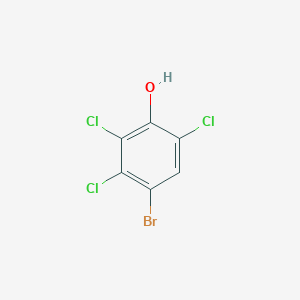

5-Chloro-2-methyl-6-nitro-1,3-benzoxazole is an organic compound with the molecular formula C8H5ClN2O3 and a molecular weight of 212.59 g/mol . It is a member of the benzoxazole family, which is known for its diverse applications in medicinal chemistry, pharmaceuticals, and industrial chemistry . This compound is characterized by its white to light yellow crystalline powder appearance and its solubility in non-polar solvents such as chloroform and benzene .

Aplicaciones Científicas De Investigación

5-Chloro-2-methyl-6-nitro-1,3-benzoxazole has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mecanismo De Acción

Target of Action

Benzoxazole derivatives, the class of compounds to which it belongs, have been extensively used in drug discovery due to their broad substrate scope and functionalization .

Mode of Action

Benzoxazole derivatives have been reported to exhibit a variety of biological activities, including anti-microbial, anti-fungal, anti-cancer, anti-oxidant, and anti-inflammatory effects .

Result of Action

Benzoxazole derivatives have been reported to exhibit a variety of biological activities .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 5-Chloro-2-methyl-6-nitro-1,3-benzoxazole . For instance, it is soluble in non-polar solvents such as chloroform and benzene . Therefore, the compound’s action may be influenced by the polarity of its environment. Additionally, safety precautions should be taken to avoid skin contact and inhalation of aerosols during handling .

Análisis Bioquímico

Biochemical Properties

Benzoxazole derivatives have been reported to exhibit antimicrobial activity

Cellular Effects

Benzoxazole derivatives have been reported to exhibit antimicrobial activity, suggesting that they may influence cell function .

Molecular Mechanism

Benzoxazole derivatives have been reported to exhibit antimicrobial activity, suggesting that they may interact with biomolecules, inhibit or activate enzymes, and induce changes in gene expression .

Métodos De Preparación

The synthesis of 5-Chloro-2-methyl-6-nitro-1,3-benzoxazole typically involves a nitration reaction followed by a cyclization reaction. One common method starts with the nitration of methyl aniline to form a nitro derivative, which is then subjected to cyclization to yield the target compound . Industrial production methods often involve controlled reaction conditions to ensure high yield and purity. The reaction conditions usually include the use of appropriate solvents, catalysts, and temperature control to optimize the reaction efficiency .

Análisis De Reacciones Químicas

5-Chloro-2-methyl-6-nitro-1,3-benzoxazole undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of 5-Chloro-2-methyl-6-amino-1,3-benzoxazole.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction, and oxidizing agents like potassium permanganate for oxidation . The major products formed from these reactions depend on the specific reagents and conditions used.

Comparación Con Compuestos Similares

5-Chloro-2-methyl-6-nitro-1,3-benzoxazole can be compared with other benzoxazole derivatives, such as:

5-Chloro-2-methylbenzoxazole: Lacks the nitro group, resulting in different reactivity and biological activity.

2-Methyl-6-nitrobenzoxazole: Lacks the chlorine atom, which affects its chemical properties and applications.

Propiedades

IUPAC Name |

5-chloro-2-methyl-6-nitro-1,3-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O3/c1-4-10-6-2-5(9)7(11(12)13)3-8(6)14-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLNUPKJPTAHIEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC(=C(C=C2O1)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30377454 | |

| Record name | 5-chloro-2-methyl-6-nitro-1,3-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30377454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13452-16-9 | |

| Record name | 5-chloro-2-methyl-6-nitro-1,3-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30377454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3aR,5R,6S,6aR)-5-[(3R)-1,4-dioxaspiro[4.5]decan-3-yl]-6-methoxyspiro[3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-2,1'-cyclohexane]](/img/structure/B84842.png)